Isocarbophos

Vue d'ensemble

Description

Isocarbophos is an organophosphate insecticide known for its broad-spectrum efficacy against a variety of leaf-eating and soil insects. It is primarily used in agriculture to protect crops such as rice, fruit trees, and cotton from pests like aphids, spider mites, and borers . This compound is highly toxic to mammals and birds, and it functions as an acetylcholinesterase inhibitor, leading to neurotoxic effects .

Mécanisme D'action

Target of Action

Isocarbophos is an organophosphate insecticide . Its primary target is acetylcholinesterase , an enzyme crucial for nerve function in insects, as well as in humans and many other animals . By inhibiting this enzyme, this compound disrupts the transmission of nerve impulses, leading to the paralysis and eventual death of the insect .

Mode of Action

This compound acts by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system . MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine . By inhibiting these enzymes, this compound interferes with the normal functioning of these neurotransmitters, leading to a variety of physiological effects .

Biochemical Pathways

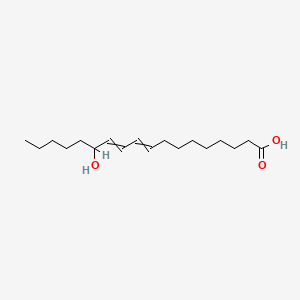

The metabolic pathway of degrading this compound involves the production of isopropyl salicylate, salicylate, and gentisate . These metabolites are produced when this compound is degraded by the bacterium Arthrobacter sp. scl-2 . The transformation of gentisate to pyruvate and fumarate via maleylpyruvate and fumarylpyruvate is detected by assaying for the activities of gentisate 1,2-dioxygenase (GDO) and maleylpyruvate isomerase .

Pharmacokinetics

The pharmacokinetics of this compound involve both oxidative metabolism and esterase hydrolysis . Cytochrome P450 enzymes, including CYP3A4, CYP1A2, CYP2D6, CYP2C9, and CYP2C19, are involved in the oxidative metabolism of this compound . Carboxylesterase is responsible for the hydrolysis of this compound, which is the major metabolic pathway .

Result of Action

The result of this compound action is the disruption of normal nerve function, leading to paralysis and death in insects . In humans, this compound is highly toxic and can cause different degrees of poisoning through the esophagus, skin, and respiratory tract .

Action Environment

The environmental behaviors of this compound are enantioselective . The S-(+)-ICP enantiomer of this compound has been found to have higher bioactivity and toxicity than the R-(-)-ICP enantiomer . The usage of racemic ICP might increase the exposure risk of R-(-)-ICP to earthworms . Therefore, the production of enantiomer enriched S-(+)-ICP might increase bioactivity and reduce environmental pollution .

Méthodes De Préparation

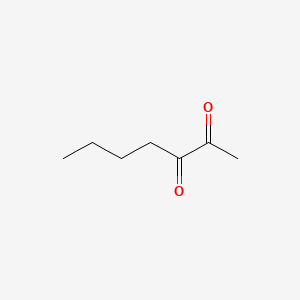

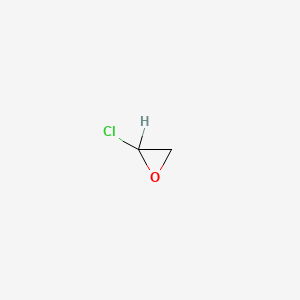

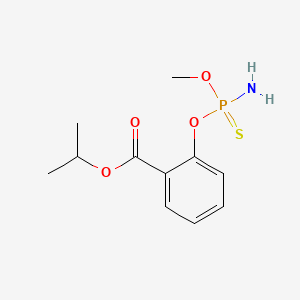

Synthetic Routes and Reaction Conditions: The synthesis of isocarbophos involves the reaction of isopropyl salicylate with O-methylphosphoramidothioate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product without significant by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Hydrolysis: In aqueous environments, this compound can hydrolyze, breaking down into less toxic compounds.

Substitution: It can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound.

Hydrolysis Products: Less toxic compounds such as isopropyl salicylate and O-methylphosphoramidothioate.

Substitution Products: Compounds with substituted functional groups.

Applications De Recherche Scientifique

Isocarbophos has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Isofenphos: Another organophosphate insecticide with similar applications and toxicity profiles.

Phorate: Known for its high toxicity and effectiveness against soil insects.

Profenofos: Widely used in agriculture for its broad-spectrum insecticidal properties.

Uniqueness of Isocarbophos: this compound is unique due to its specific chemical structure, which allows it to be highly effective against a wide range of pests while also posing significant risks to non-target organisms. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable tool in pest control but also necessitates careful handling and application to minimize environmental and health risks .

Propriétés

IUPAC Name |

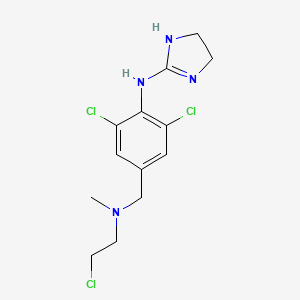

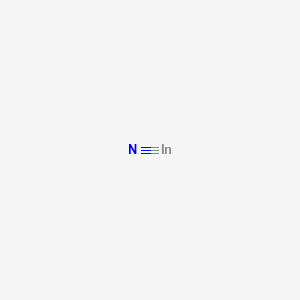

propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,18)14-3/h4-8H,1-3H3,(H2,12,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVOXLJXJBQDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042063 | |

| Record name | Isocarbophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-61-5 | |

| Record name | Isocarbophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbophos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocarbophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-[(aminomethoxyphosphinothioyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7741NPW06X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isocarbophos?

A: this compound exerts its toxicity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh). [, , , , ] This inhibition leads to an accumulation of ACh in synapses, causing overstimulation of cholinergic receptors and various downstream effects. [, ]

Q2: What are the downstream effects of this compound-induced AChE inhibition?

A: The accumulation of ACh due to AChE inhibition can lead to a range of symptoms, including fasciculation, reduced motor function, and even death. [, , ] This is because ACh is involved in various physiological processes, including muscle contraction, learning, and memory. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H16NO5PS, and its molecular weight is 261.26 g/mol.

Q4: Has the enantioselective toxicity of this compound been investigated?

A: Yes, studies have shown that this compound exhibits enantioselective toxicity. Specifically, the (S)-enantiomer is significantly more potent in inhibiting AChE and inducing cytotoxicity compared to the (R)-enantiomer. [, ] This difference has been attributed to the stronger binding affinity of the (S)-enantiomer to AChE, influenced by the stereochemistry of the molecule and the conformational dynamics of the enzyme's binding site. []

Q5: What analytical methods are commonly used to detect and quantify this compound?

A5: Various analytical methods have been employed for the detection and quantification of this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for its sensitivity and selectivity in analyzing complex matrices like soil and food samples. [, , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for analyzing this compound and its metabolites in biological samples like blood. [, , ]

- Chiral Liquid Chromatography-Tandem Mass Spectrometry: This technique allows for the separation and quantification of individual this compound enantiomers in environmental samples, providing insights into their fate and enantioselective toxicity. [, ]

- Micellar Electrokinetic Capillary Electrophoresis: This method offers a fast and efficient way to separate and quantify this compound and other pesticides in food samples like rice. [, ]

- Fluorescence Spectroscopy: This approach utilizes the fluorescence quenching properties of this compound to detect and quantify it in various matrices. [, ]

Q6: How does this compound interact with bovine serum albumin (BSA)?

A: Research suggests that this compound can bind to BSA, a major carrier protein in the blood. [] This binding interaction quenches the intrinsic fluorescence of BSA, indicating a potential for this compound to be transported by BSA in vivo. []

Q7: What is known about the environmental fate and degradation of this compound?

A: this compound can persist in the environment, posing risks to ecosystems. [, , ] Studies have investigated its degradation in various matrices, including:

- Soil: this compound degrades in soil, with degradation rates influenced by factors such as soil type, pH, and microbial activity. [, , , ]

- Water: While specific studies on this compound degradation in water are limited within the provided research, it is generally recognized that organophosphate pesticides can contaminate water sources and pose risks to aquatic life. []

- Plants: this compound can be absorbed and metabolized by plants, with its residues potentially remaining in edible portions. [, ]

Q8: What are the implications of this compound resistance in pests?

A: Resistance to this compound has been observed in several pest species, including the hawthorn spider mite (Tetranychus viennensis) and the yellow mite (Pohyphagotarsonemus latus). [, ] Mechanisms of resistance include:

- Decreased Sensitivity of AChE: Mutations in the AChE enzyme can reduce its sensitivity to inhibition by this compound, rendering the pesticide less effective. [, ]

- Increased Detoxification: Enhanced activity of detoxification enzymes like glutathione S-transferase (GST), mixed function oxidase (MFO), and carboxylesterase (CarE) can accelerate the breakdown of this compound, reducing its efficacy. [, ]

- Reduced Penetration: Changes in the cuticle of insects can hinder the penetration of this compound, limiting its access to target sites. []

Q9: What is being done to mitigate the negative impacts of this compound?

A9: Several approaches are being explored to mitigate the negative impacts of this compound, including:

- Bioremediation: The use of microorganisms, like the bacterium Bacillus laterosporus, to degrade this compound in contaminated environments shows promise as a sustainable remediation strategy. []

- Development of Alternatives: Exploring alternative pest control methods and developing new pesticides with lower toxicity profiles are crucial for reducing reliance on this compound. []

Q10: What research has been conducted on potential antidotes for this compound poisoning?

A: Studies have investigated the potential of Huperzine A (HupA), a natural alkaloid, as a therapeutic agent for this compound poisoning. [, , , ] HupA has demonstrated protective effects, including:

- Amelioration of Neurological Damage: HupA has been shown to reduce neurological damage caused by this compound, potentially by modulating glutamatergic systems and reducing oxidative stress. [, ]

- Restoration of AChE Activity: HupA may partially restore AChE activity inhibited by this compound, contributing to its therapeutic effects. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

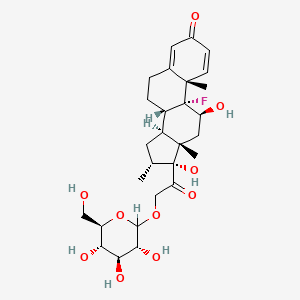

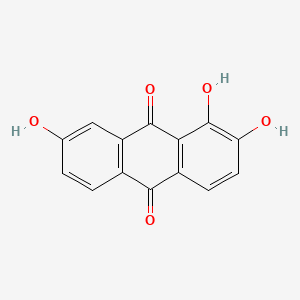

![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)